molecular formula C19H16N6OS B2833503 N-benzyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868970-01-8

N-benzyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No. B2833503
CAS RN: 868970-01-8
M. Wt: 376.44
InChI Key: KHPJNBQKCYQLET-UHFFFAOYSA-N
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Description

The compound “N-benzyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a benzyl group, a pyridinyl group, a triazolo group, and a pyridazinyl group .


Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazole ring, for example, is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Scientific Research Applications

Herbicide Resistance and Plant Physiology

Research has shown that triazolopyrimidine sulfonanilide, a compound with structural similarities, targets acetolactate synthase in plants, leading to resistance in certain tobacco and cotton mutants. These mutants demonstrate altered sensitivity to a range of herbicides, underscoring the compound's role in studying herbicide resistance mechanisms and plant physiology (Subramanian et al., 1990).

Synthetic Organic Chemistry

In synthetic organic chemistry, triazolo[1,5-a]pyridines are synthesized from N-(pyridin-2-yl)benzimidamides, demonstrating a metal-free approach to forming complex heterocycles. This process highlights the utility of similar compounds in facilitating novel synthesis routes for biologically important structures (Zheng et al., 2014).

Insecticidal Applications

Compounds incorporating thiadiazole moieties, akin to the target molecule, have been synthesized and tested for their insecticidal properties against pests like the cotton leafworm. This research points to the potential agricultural applications of such compounds in pest management strategies (Fadda et al., 2017).

Anticancer and Antimicrobial Research

Derivatives of triazolo[1,5-a]pyrimidines and related structures have been explored for their anticancer and antimicrobial activities. These studies underscore the compound's relevance in developing new therapeutic agents targeting various cancers and microbial infections (Soliman et al., 2020).

properties

IUPAC Name

N-benzyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c26-17(21-12-14-4-2-1-3-5-14)13-27-18-7-6-16-22-23-19(25(16)24-18)15-8-10-20-11-9-15/h1-11H,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPJNBQKCYQLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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